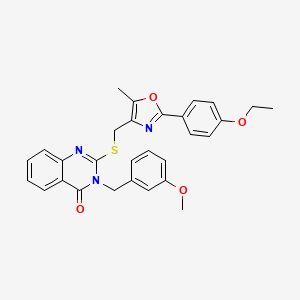![molecular formula C18H12ClN3O2S2 B2813700 5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 953928-23-9](/img/structure/B2813700.png)
5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thiazolo[5,4-d]thiazole, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics .
Molecular Structure Analysis
The compound contains a thiazolo[5,4-d]thiazole core, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap .Wissenschaftliche Forschungsanwendungen
Photocatalytic Activity for Hydrogen Production and Dye Degradation
The compound has been used in the synthesis of a covalent triazine framework (CTF) that shows superior photocatalytic activity for hydrogen production and dye degradation . The photocatalytic activity of CTFs benefits from the triazine moiety, but its photocatalytic performance still needs to be improved. The introduction of photoactive functional moieties is an effective way to improve the photocatalytic performance of CTFs .
Photocatalytic Degradation of Pollutants
The compound has been used in the synthesis of a material named CTF-NWU-1, which demonstrates photocatalytic activity for the degradation of dyes without Pt loading . The photocatalytic degradation of both rhodamine B (20 mg L −1) and tetracycline hydrochloride (20 mg L −1) with CTF-NWU-1 (0.2 mg mL −1) can be accomplished within 30 minutes .
Hydrogen Production
The compound has been used in the synthesis of a material named CTF-NWU-1, which has a high photocatalytic hydrogen production reaction rate of 17,600 μmol h −1 g −1 .
Visual Sensing of Hg (II) in Water
A new type of fluorescent coordination polymer [Zn(Py 2 TTz)(5-OH-IPA)] n ( 1 ) (Py 2 TTz = 2,5-bis(4-pyridyl)thiazolo[5,4- d ]thiazole, 5-OH-IPA = 5-hydroxyisophthalic acid dianion), which shows fluorescence quenching and redshift towards Hg(II) in pH 7.00 water solution . The interaction between Hg(II) ions and the Py 2 TTz ligand in 1 is the cause of the change in fluorescence emission .
Construction of Metal-Organic Frameworks (MOFs)
The compound has been used in the construction of a pillared-layer Zn-MOF (MOF-LS10) by 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) and 2,5-di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ) . After activation, MOF-LS10 has a permanent porosity and moderate CO2 adsorption capacity .
Anticancer Activity
The compound has been used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-d]thiazole derivatives, which have shown promising anticancer activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c1-10-20-16-17(26-10)15(14-3-2-8-25-14)21-22(18(16)24)9-13(23)11-4-6-12(19)7-5-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAWOKIIMZPPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813617.png)

![2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2813619.png)



![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813629.png)


![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2813633.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[1-hydroxy-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic Acid](/img/structure/B2813635.png)
![4-(1'-(3-(dimethylamino)propyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2813638.png)
![2-(3-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813639.png)